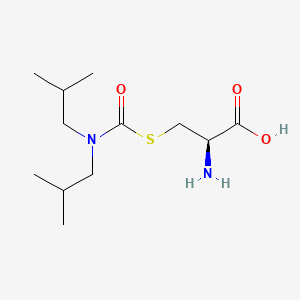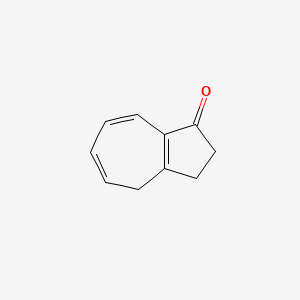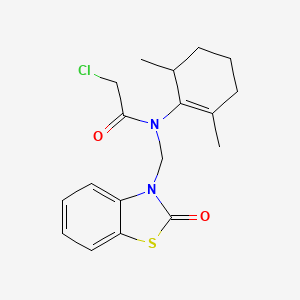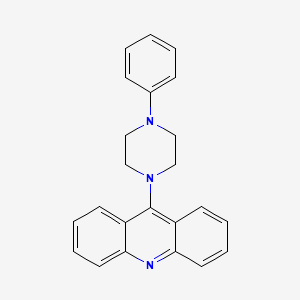
Acridine, 9-(4-phenyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(4-phenyl-1-piperazinyl)- is a compound that belongs to the acridine family, which is known for its wide range of biological activities. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anticancer, antibacterial, and antiviral agents . The compound features an acridine core with a 4-phenyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.
準備方法
The synthesis of acridine, 9-(4-phenyl-1-piperazinyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
Acridine, 9-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the acridine core or the piperazine ring .
科学的研究の応用
Acridine, 9-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes . Additionally, it has shown promise as an antibacterial and antiviral agent. In industry, acridine derivatives are used in the development of dyes and pigments .
作用機序
The mechanism of action of acridine, 9-(4-phenyl-1-piperazinyl)- primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This disruption can lead to cell death, making it a potential anticancer agent. The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further contributing to its biological effects .
類似化合物との比較
Acridine, 9-(4-phenyl-1-piperazinyl)- can be compared to other acridine derivatives such as acriflavine and proflavine. These compounds share a similar acridine core but differ in their substituents, which can affect their biological activity and specificity . For example, acriflavine is known for its antibacterial properties, while proflavine has been used as a disinfectant. The unique 4-phenyl-1-piperazinyl substituent in acridine, 9-(4-phenyl-1-piperazinyl)- may confer distinct biological properties, making it a valuable compound for further research .
特性
CAS番号 |
113106-17-5 |
|---|---|
分子式 |
C23H21N3 |
分子量 |
339.4 g/mol |
IUPAC名 |
9-(4-phenylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C23H21N3/c1-2-8-18(9-3-1)25-14-16-26(17-15-25)23-19-10-4-6-12-21(19)24-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
InChIキー |
XSRFWHXKXCYQHE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
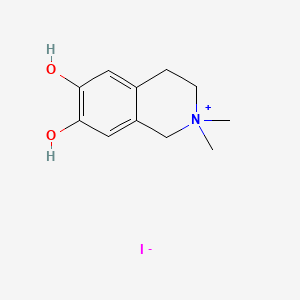
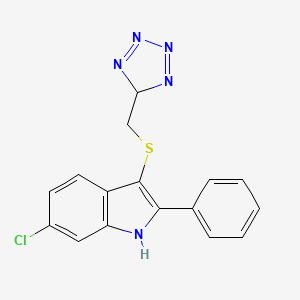
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
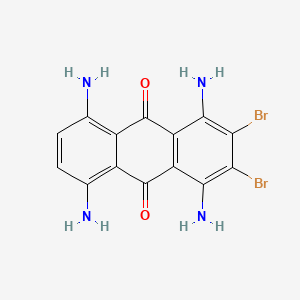
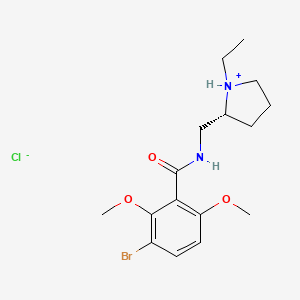
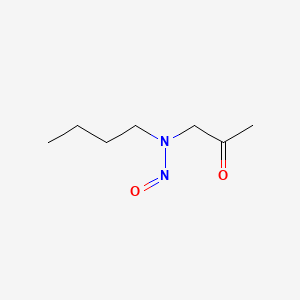

![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

